![molecular formula C11H12ClNO B2916000 [2-(Furan-2-yl)phenyl]methanamine;hydrochloride CAS No. 2418713-28-5](/img/structure/B2916000.png)
[2-(Furan-2-yl)phenyl]methanamine;hydrochloride
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Overview
Description
“[2-(Furan-2-yl)phenyl]methanamine;hydrochloride” is a chemical compound with the molecular formula C11H11NO . It is also known as Furan-2-yl(phenyl)methanamine .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The reactions of commercially available amines (aniline, phenylmethanamine, and pyridin-3-ylmethanamine) or hydrazide (nicotinohydrazide) with intermediates in the presence of hantzschester (1.2 equiv), a catalytic amount of molecular sieve and trifluoroacetic acid, resulted in the reductive amination products .Molecular Structure Analysis
The molecular weight of “this compound” is approximately 173.211 Da . The monoisotopic mass is 173.084061 Da .Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature .Safety and Hazards
The safety information for “[2-(Furan-2-yl)phenyl]methanamine;hydrochloride” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Future Directions
The future directions for “[2-(Furan-2-yl)phenyl]methanamine;hydrochloride” could involve further exploration of its potential biological activities. For instance, the structure-activity relationship (SAR) analyses of a series of synthesized (5-phenylfuran-2-yl)methanamine derivatives led to the identification of a potent compound with an IC50 value of 2.47 μM, which is more potent than AGK2 (IC50 = 17.75 μM) . This suggests that “this compound” and its derivatives could be further studied for their potential therapeutic applications.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit human sirtuin 2 (sirt2), a member of the sirtuin family . SIRT2 has been considered a promising drug target in cancer, neurodegenerative diseases, type II diabetes, and bacterial infections .
Mode of Action
If it acts similarly to other sirt2 inhibitors, it may bind to the enzyme and inhibit its activity, leading to changes in the acetylation status of various protein substrates .
Biochemical Pathways
Sirt2, a potential target, is known to play a role in various cellular processes, including cell cycle regulation, dna repair, and cellular stress response . Inhibition of SIRT2 could potentially affect these pathways and their downstream effects.
Pharmacokinetics
A structurally similar compound was found to possess good water solubility, which could potentially impact its bioavailability .
Result of Action
If it acts as a sirt2 inhibitor, it could potentially alter the acetylation status of various protein substrates, leading to changes in cellular processes such as cell cycle regulation, dna repair, and cellular stress response .
properties
IUPAC Name |
[2-(furan-2-yl)phenyl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO.ClH/c12-8-9-4-1-2-5-10(9)11-6-3-7-13-11;/h1-7H,8,12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UALIIDWWLOXIPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)C2=CC=CO2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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